N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4/c1-29-9-11-31(12-10-29)22(19-4-5-21-20(14-19)7-8-30(21)2)16-28-26(33)25(32)27-15-18-3-6-23-24(13-18)35-17-34-23/h3-6,13-14,22H,7-12,15-17H2,1-2H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXZHZWILVYECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)N(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of benzo[d][1,3]dioxole derivatives, followed by the introduction of the indoline and piperazine moieties through various coupling reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and other organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Role of Piperazine vs. Pyrrolidine Substituents
Indolin vs. Tetrahydroquinoline Moieties
Thiophene and Thiazole Modifications
- Analog 2’s tetrahydrothiophene and Analog 4’s thiazole groups introduce sulfur atoms, which may influence redox properties or metal-binding capabilities .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings regarding the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide structure, which is further connected to a substituted indoline and piperazine . This unique structural arrangement is believed to confer specific biological activities that are currently under investigation.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole group have demonstrated notable antitumor activity against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Assessments :
- A study evaluated the cytotoxic effects of compounds related to benzo[d][1,3]dioxole on human cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated that several derivatives exhibited IC50 values lower than traditional chemotherapeutic agents like doxorubicin, suggesting enhanced potency. For example, one derivative showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 compared to doxorubicin's 7.46 µM and 8.29 µM respectively .
-
Mechanisms of Action :
- The anticancer mechanisms were explored through various assays including:
- EGFR Inhibition : The compounds were assessed for their ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways.
- Apoptosis Induction : Annexin V-FITC assays demonstrated that these compounds could induce apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .
- Cell Cycle Analysis : Flow cytometry revealed that these compounds could arrest the cell cycle at specific phases, further contributing to their anticancer efficacy.
- The anticancer mechanisms were explored through various assays including:
Comparison of Biological Activities
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the benzo[d][1,3]dioxole moiety.
- Coupling with oxalamide derivatives.
- Introduction of the indoline and piperazine substituents under controlled reaction conditions.
Q & A
Q. What synthetic strategies are recommended for constructing the oxalamide linker in this compound?
The oxalamide core can be synthesized via coupling reactions between activated carbonyl derivatives (e.g., oxalyl chloride) and amine-functionalized intermediates. For example, describes a protocol using thiourea and N-arylmaleimide under reflux in glacial acetic acid to form thiazolidinone-oxalamide hybrids, which could be adapted for this compound. Key steps include monitoring reaction progress via TLC and recrystallization for purification .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical methods such as HPLC-MS ( ) and NMR spectroscopy are critical. For example, highlights the use of deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) to enhance analytical precision in quantifying related heterocycles. Additionally, 2D NMR (e.g., HSQC, HMBC) can resolve stereochemical ambiguities in the piperazine and indoline moieties .
Q. What solvent systems are optimal for recrystallizing this compound?
Based on analogous piperazine-containing compounds (), recrystallization in ethyl acetate or dichloromethane/hexane mixtures is effective. For polar intermediates (e.g., benzo[d][1,3]dioxole derivatives), ethanol/water systems may improve yield and purity .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for optimizing dopamine receptor affinity?
demonstrates that arylpiperazine derivatives (e.g., 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides) exhibit selectivity for dopamine D3 receptors. Molecular docking studies using crystal structures of dopamine receptors (PDB: 7DLS) can identify key interactions between the 4-methylpiperazine moiety and receptor binding pockets. Free energy perturbation (FEP) calculations may further refine substituent effects on binding kinetics .
Q. What in vitro assays are suitable for evaluating off-target effects of the 1-methylindolin-5-yl group?
Functional assays such as calcium flux (FLIPR) or β-arrestin recruitment (BRET) can assess cross-reactivity with GPCRs (e.g., serotonin or adrenergic receptors). highlights virtual screening workflows targeting uPAR inhibitors, which could be adapted to prioritize assays based on structural similarities to known off-target ligands .
Q. How can palladium-catalyzed reductive cyclization improve scalability of the benzodioxole synthesis?
describes palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. This method avoids hazardous gases (e.g., CO gas) and enhances reaction safety for large-scale synthesis of benzodioxole precursors. Optimizing catalyst loading (e.g., Pd/C or Pd(OAc)₂) and reducing agent (e.g., HCO₂H/Et₃N) ratios can improve yields .
Q. What strategies mitigate metabolic instability of the 4-methylpiperazine moiety?
Deuteration at metabolically labile positions (e.g., methyl groups) or substitution with fluorinated analogs ( ) can reduce CYP450-mediated oxidation. In vitro microsomal stability assays (e.g., human liver microsomes + NADPH) paired with LC-MS metabolite identification are critical for iterative design .
Data Contradictions and Resolution
Q. Conflicting reports on piperazine ring conformation in SAR studies: planar vs. chair configurations?
X-ray crystallography (e.g., ) confirms that 4-methylpiperazine adopts a chair conformation in solid-state dopamine receptor ligands. However, solution-phase NMR ( ) may indicate dynamic equilibrium between conformers. Molecular dynamics simulations (AMBER/CHARMM) can resolve discrepancies by modeling solvent and temperature effects .
Q. Discrepancies in reported IC₅₀ values for indoline derivatives across studies: experimental artifact or assay variability?
Standardize assays using reference compounds (e.g., clozapine for dopamine receptors) and validate cell lines (e.g., HEK293 vs. CHO-K1). emphasizes experimental design rigor, including triplicate measurements and blinded data analysis to minimize bias .
Methodological Best Practices
Q. How to design a robust protocol for measuring blood-brain barrier (BBB) permeability?
Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with LC-MS quantification of apical-to-basolateral transport. underscores the importance of validating monolayer integrity via TEER measurements and paracellular marker (e.g., Lucifer yellow) exclusion .
Q. What in silico tools predict metabolite formation for this compound?
Software like GLORY (Global Reasoning for Metabolism Prediction) or ADMET Predictor can identify likely metabolic hotspots (e.g., N-demethylation of piperazine). Experimental validation via HR-MS/MS in hepatocyte incubations is essential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
